Cynapanoside A
CAS No.: 109972-32-9
Cat. No.: VC20776466
Molecular Formula: C28H40O9
Molecular Weight: 520.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109972-32-9 |
|---|---|
| Molecular Formula | C28H40O9 |
| Molecular Weight | 520.6 g/mol |
| IUPAC Name | (4S,5R,8S,12S,13S,16S,19R,22R)-12-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
| Standard InChI | InChI=1S/C28H40O9/c1-14-25(30)20(32-4)11-22(35-14)36-17-7-8-27(2)16(9-17)10-19(29)23-18(27)6-5-15-12-33-28(3)24(15)21(13-34-28)37-26(23)31/h10,12,14,17-25,29-30H,5-9,11,13H2,1-4H3/t14-,17+,18+,19+,20-,21-,22+,23+,24-,25-,27+,28+/m1/s1 |
| Standard InChI Key | RZJAWQPCJQGGPS-HZXVBAKSSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4[C@H](C=C3C2)O)C)C)OC)O |
| SMILES | CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4C(C=C3C2)O)C)C)OC)O |
| Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4C(C=C3C2)O)C)C)OC)O |
Introduction
What is Cynapanoside A
Cynapanoside A is a natural glycoside derived from the Chinese drug Cynanchum paniculatum . It has demonstrated numerous pharmacological activities . The compound contains 28 carbon atoms, 40 hydrogen atoms, and 9 oxygen atoms, with a molecular formula of C28H40O9 .
Methods of Synthesis
The synthesis of Cynapanoside A typically involves extraction from plant material and subsequent purification processes. The most common method for isolating this compound involves solvent extraction techniques, where the dried roots of Cynanchum paniculatum are extracted using polar solvents like methanol or ethanol. The crude extract then undergoes chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Cynapanoside A. This process ensures the removal of impurities and other non-target compounds, yielding a high-purity product suitable for further analysis.
Reactivity and Interactions
Cynapanoside A can participate in various chemical reactions typical of glycosides. These reactions are significant because they can alter the biological activity of the compound, affecting its therapeutic efficacy.
Biological Activity
Cynapanoside A's mechanism of action is primarily linked to its interaction with various biological pathways. Research indicates that it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Studies utilizing network pharmacology have identified potential target proteins involved in these pathways, suggesting that Cynapanoside A could play a role in managing inflammatory diseases.
A study found that Cynapanoside A (CPS-A) significantly ameliorated obesity and metabolic syndrome in high-fat diet (HFD)-fed mice . The same study demonstrated that CPS-A treatment attenuated renal dysfunctions, as indicated by the reduced levels of blood urea nitrogen (BUN), urine albumin, and creatinine in obese mice .
Scientific Applications
Cynapanoside A has several potential applications in scientific research and medicine:
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Anti-inflammatory Research: Due to its ability to inhibit pro-inflammatory cytokines.
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Drug Development: As a lead compound for new anti-inflammatory drugs.
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Treatment of Obesity-Induced Kidney Disease: CPS-A may be a promising therapeutic strategy for the treatment of obesity-induced DN or associated kidney disease .
Table: Overview of Studies on Cynapanoside A
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